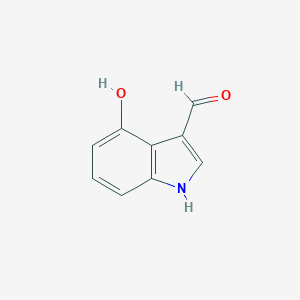

4-hydroxy-1H-indole-3-carbaldehyde

Descripción general

Descripción

El 4-Hidroxiindol-3-carboxaldehído es un heteroarenoaldehído que se deriva del 4-hidroxiindol mediante la sustitución del hidrógeno en la posición 3 por un grupo formilo . Es un metabolito vegetal y se puede encontrar en varias especies de plantas . El compuesto tiene una fórmula molecular de C9H7NO2 y es conocido por su papel en varios procesos bioquímicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 4-Hidroxiindol-3-carboxaldehído se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción del 1H-indol-3-carbaldehído con reactivos apropiados en condiciones controladas . Por ejemplo, la reacción del 1H-indol-3-carbaldehído con malononitrilo y otros reactivos puede producir varios derivados .

Métodos de Producción Industrial: La producción industrial del 4-Hidroxiindol-3-carboxaldehído generalmente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Los métodos y condiciones específicos pueden variar según la aplicación deseada y la escala de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 4-Hidroxiindol-3-carboxaldehído se somete a varias reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución . Estas reacciones se facilitan por la presencia de grupos funcionales como el grupo formilo y el grupo hidroxilo.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo se pueden utilizar para oxidar el 4-Hidroxiindol-3-carboxaldehído.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan para reducir el grupo formilo a un alcohol.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo formilo o el grupo hidroxilo en condiciones apropiadas.

Productos Principales: Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound has the molecular formula C₉H₇NO₂ and consists of an indole ring with a hydroxyl group at the 4-position and an aldehyde group at the 3-position. The presence of these functional groups enhances its reactivity and potential biological activities.

Scientific Research Applications

1. Medicinal Chemistry

- Antifungal Activity : Research indicates that 4-hydroxy-1H-indole-3-carbaldehyde exhibits antifungal properties, making it a candidate for drug development aimed at treating fungal infections.

- Biological Activity : The compound's structural characteristics allow it to interact with various biological targets, which may lead to the inhibition of DNA replication and transcription in certain pathogens .

2. Synthesis of Fluorescent Probes

- The compound serves as a valuable starting material for synthesizing fluorescent probes used in bioimaging and molecular detection within biological systems . These probes are essential for visualizing cellular processes and studying molecular interactions.

3. Plant Biology

- As a naturally occurring metabolite in plants from the Brassicaceae family (e.g., broccoli, cauliflower), this compound is considered a chemical marker for plant identification and classification. Its role in plant defense mechanisms against pathogens has also been documented, highlighting its importance in agricultural research .

Case Studies

Case Study 1: Antifungal Properties

A study demonstrated that derivatives of this compound showed promising antifungal activity against several strains of fungi. The mechanism was attributed to the compound's ability to disrupt fungal cell wall synthesis, thereby inhibiting growth.

Case Study 2: Fluorescent Probes in Cancer Research

In cancer research, this compound-derived fluorescent probes were utilized to visualize tumor cells in vivo. These probes enabled researchers to track cellular responses to treatment in real-time, providing insights into therapeutic efficacy.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related indole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxyl group at position 4; aldehyde at position 3 | Exhibits antifungal activity; potential fluorescent probe |

| Indole-3-carbaldehyde | Indole ring with an aldehyde group | Biologically active metabolite |

| 5-Hydroxyindole | Hydroxyl group at position 5 | Involved in neurotransmitter synthesis |

| 4-Methylindole | Methyl group at position 4 | Exhibits different biological activity |

Mecanismo De Acción

El mecanismo de acción del 4-Hidroxiindol-3-carboxaldehído implica su interacción con varios objetivos moleculares y vías. En las plantas, participa en la biosíntesis de metabolitos secundarios que juegan un papel en la defensa contra patógenos . El compuesto puede sufrir transformaciones enzimáticas para producir varios derivados que tienen actividades biológicas específicas .

Compuestos Similares:

1H-Indol-3-carbaldehído: Un compuesto estrechamente relacionado que sirve como precursor para muchas moléculas biológicamente activas.

Ácido indol-3-carboxílico: Otro derivado del indol que tiene propiedades químicas y aplicaciones similares.

Unicidad: El 4-Hidroxiindol-3-carboxaldehído es único debido a la presencia de un grupo hidroxilo y un grupo formilo, lo que le permite participar en una amplia gama de reacciones químicas y procesos biológicos . Esta doble funcionalidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.

Comparación Con Compuestos Similares

1H-Indole-3-carbaldehyde: A closely related compound that serves as a precursor for many biologically active molecules.

Indole-3-carboxylic acid: Another derivative of indole that has similar chemical properties and applications.

Uniqueness: 4-Hydroxyindole-3-carboxaldehyde is unique due to the presence of both a hydroxyl group and a formyl group, which allows it to participate in a wide range of chemical reactions and biological processes . This dual functionality makes it a valuable compound for various research and industrial applications.

Actividad Biológica

4-Hydroxy-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. It is a derivative of indole, which is known for its presence in various natural products and its role in medicinal chemistry. This article explores the biological activities associated with this compound, including its antioxidant, antimicrobial, and potential therapeutic effects.

This compound can be synthesized through various methods involving indole derivatives. It possesses a hydroxyl group at the 4-position and an aldehyde functional group at the 3-position, which contribute to its reactivity and biological activity.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have demonstrated that this compound exhibits significant antioxidant activity.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. In a study evaluating various indole derivatives, this compound showed notable DPPH scavenging activity with an IC50 value of approximately 8 µM, indicating strong antioxidant potential compared to standard antioxidants like butylated hydroxyanisole (BHA) .

| Compound | IC50 (µM) |

|---|---|

| This compound | 8 |

| BHA | 11 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that this compound has inhibitory effects on both bacterial and fungal strains.

The mechanism of action appears to involve the inhibition of key enzymes and pathways within microbial cells. For instance, it has been suggested that compounds containing the indole moiety can inhibit DNA replication and transcription in bacteria, contributing to their antimicrobial effects .

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound in various health conditions:

Metabolic Syndrome

Research has indicated that derivatives of indole, including this compound, can act on the aryl hydrocarbon receptor (AhR), which plays a critical role in metabolic processes. In vivo studies have shown that this compound can help regulate intestinal mucosal homeostasis and may prevent complications associated with metabolic syndrome .

Case Studies

- Antioxidant Efficacy : A detailed investigation into the antioxidant properties of various indole derivatives revealed that this compound significantly reduced lipid peroxidation in liver microsomes, highlighting its potential as a protective agent against oxidative damage .

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its utility in developing new antimicrobial agents .

Propiedades

IUPAC Name |

4-hydroxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBZIZLLMNWTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431124 | |

| Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81779-27-3 | |

| Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.